molecular formula C8H5BrN2O B1463233 4-Bromo-2-(furan-3-yl)pyrimidine CAS No. 1086381-95-4

4-Bromo-2-(furan-3-yl)pyrimidine

Cat. No.: B1463233
CAS No.: 1086381-95-4
M. Wt: 225.04 g/mol
InChI Key: GXHMTPHBVJKQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(furan-3-yl)pyrimidine is a heterocyclic compound that features a bromine atom at the fourth position and a furan ring at the second position of a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(furan-3-yl)pyrimidine typically involves the bromination of 2-(furan-3-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the fourth position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product purity .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the furan ring contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit or activate biological pathways by forming covalent or non-covalent interactions with target proteins .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(furan-3-yl)pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This structural feature also contributes to its potential as a versatile intermediate in the synthesis of biologically active compounds .

Properties

IUPAC Name

4-bromo-2-(furan-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMTPHBVJKQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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